molecular formula C19H13F3N4OS2 B2613155 3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 905786-88-1

3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2613155
CAS No.: 905786-88-1
M. Wt: 434.46
InChI Key: ZRWKZNNATQDFBK-UHFFFAOYSA-N
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Description

3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and trifluoromethyl groups, a thiazole ring, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the cyano, phenyl, and trifluoromethyl groups can be introduced through various substitution reactions.

    Thioether Formation: The pyridine derivative can then be reacted with a thioether reagent to introduce the thio group.

    Amide Formation: Finally, the thiazole ring can be coupled with the thioether intermediate through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or amide functionalities.

    Reduction: Reduction reactions could target the cyano group or other reducible functionalities.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.

    Biological Research: Studying its interactions with biological targets, such as enzymes or receptors.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific biological activity of the compound, which could involve inhibition or activation of target proteins, modulation of signaling pathways, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3-((3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)propanamide: can be compared with other pyridine or thiazole derivatives that have similar substituents.

    Unique Features: The combination of cyano, phenyl, and trifluoromethyl groups on the pyridine ring, along with the thiazole and propanamide functionalities, may confer unique properties in terms of biological activity and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases would be necessary

Properties

IUPAC Name

3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4OS2/c20-19(21,22)14-10-15(12-4-2-1-3-5-12)25-17(13(14)11-23)28-8-6-16(27)26-18-24-7-9-29-18/h1-5,7,9-10H,6,8H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWKZNNATQDFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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